molecular formula C18H25FN2O4S B2589317 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-95-3

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2589317
CAS RN: 946339-95-3
M. Wt: 384.47
InChI Key: LEQQFQRVMUGTDK-UHFFFAOYSA-N
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Description

The compound “4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The spirocyclic system in this compound is a “4.5” system, meaning one ring contains 4 atoms and the other contains 5 atoms. The compound also contains a sulfonyl group (-SO2-) attached to a fluoromethylphenyl group, and an isobutyryl group attached to the spirocyclic system .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could potentially influence the overall shape and properties of the molecule due to its strong electron-withdrawing nature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially affect the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Applications

Research on derivatives closely related to the specified compound has demonstrated significant potential in pharmacological applications, particularly as anticonvulsant agents. Studies have revealed that certain derivatives possess promising anticonvulsant activity, highlighting the importance of structure-activity relationship studies in developing new therapeutic agents. Compounds synthesized with modifications in the diazaspiro[4.5]decane structure have shown to be effective in maximal electroshock seizure (MES) tests, indicating their potential as anticonvulsant drugs (Madaiah et al., 2012).

Material Science and Fuel Cell Applications

In the field of material science, particularly for fuel-cell applications, derivatives of the compound have been explored for their utility in synthesizing sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups. These materials have demonstrated high proton conductivity, superior mechanical properties, and phase separation favorable for fuel cell membranes, comparing favorably with Nafion membrane benchmarks (Bae et al., 2009).

NMR Spectroscopy and Stereochemistry

The study of the relative configuration of spiro[4.5]decanes through NMR spectroscopy has provided invaluable insights into the stereochemistry of such compounds. This research is crucial for understanding the molecular structure and the impact of stereochemistry on the physical and chemical properties of substances, which has applications in drug design and synthesis (Guerrero-Alvarez et al., 2004).

Synthetic Methodologies

Advancements in synthetic methodologies for the spiroketal skeleton, including diazaspiro[4.5]decane derivatives, have been pivotal in organic chemistry. Such synthetic routes enable the production of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. The development of efficient, enantioselective syntheses for spiro compounds has broad implications for the synthesis of biologically active molecules (Iwata et al., 1988).

properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c1-13(2)17(22)20-8-6-18(7-9-20)21(10-11-25-18)26(23,24)15-4-5-16(19)14(3)12-15/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQQFQRVMUGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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